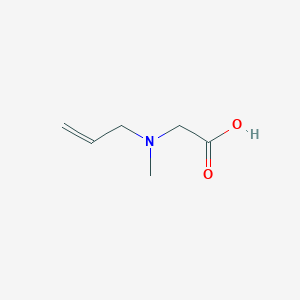
N-Methyl-N-prop-2-en-1-ylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-prop-2-en-1-ylglycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methyl group and a prop-2-en-1-yl group attached to the nitrogen atom of the glycine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-prop-2-en-1-ylglycine can be achieved through several methods. One common approach involves the alkylation of glycine with N-methyl and prop-2-en-1-yl groups. This can be done using reagents such as methyl iodide and allyl bromide in the presence of a base like sodium hydroxide. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. Catalysts and automated systems are often employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-prop-2-en-1-ylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or halogen used.
Scientific Research Applications
N-Methyl-N-prop-2-en-1-ylglycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems and its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-prop-2-en-1-ylglycine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as its role in neurotransmitter regulation or its use in synthetic chemistry.
Comparison with Similar Compounds
N-Methyl-N-prop-2-en-1-ylglycine can be compared with other similar compounds, such as:
N-Methylglycine (Sarcosine): Similar in structure but lacks the prop-2-en-1-yl group.
N-Allylglycine: Contains the prop-2-en-1-yl group but lacks the methyl group.
N-Methyl-N-allylglycine: Similar in structure but may have different reactivity and applications.
The uniqueness of this compound lies in its combination of both the methyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
58788-90-2 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-[methyl(prop-2-enyl)amino]acetic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4-7(2)5-6(8)9/h3H,1,4-5H2,2H3,(H,8,9) |
InChI Key |
HSYUBISIQADVLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


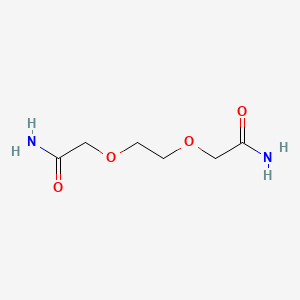
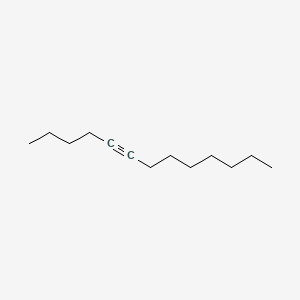

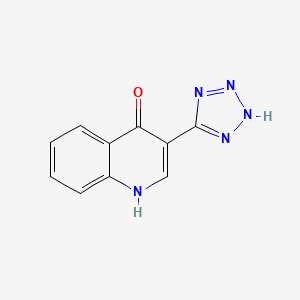
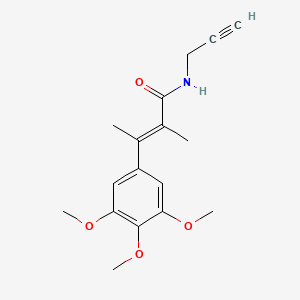
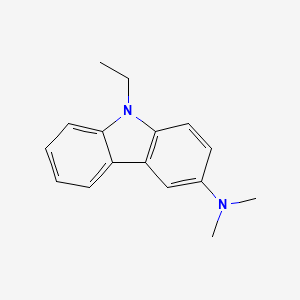
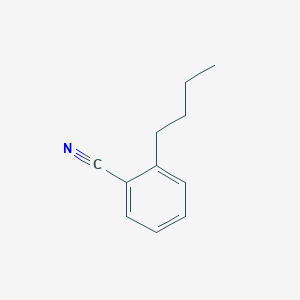
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
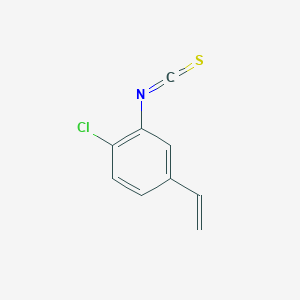
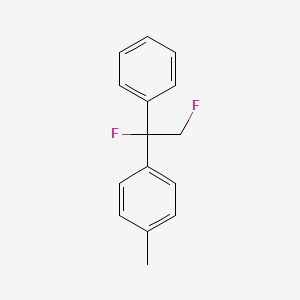
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
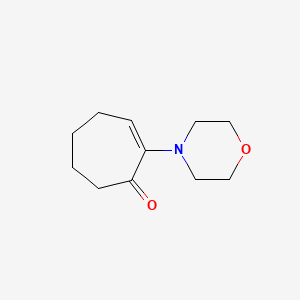
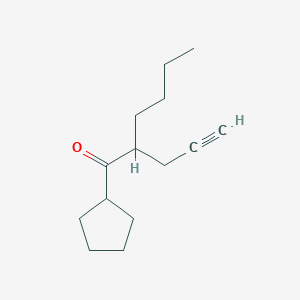
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
